Imazaquin

Vue d'ensemble

Description

Imazaquin is an imidazolinone herbicide used to control a broad spectrum of weed species . It contains an imidazolinone core and is typically a colorless or white solid, although commercial samples can appear brown or tan .

Synthesis Analysis

Imazaquin was first discovered in the 1970s at American Cyanamid’s Agricultural Research Division . The initial lead molecule was phthalimide, which was later found to exhibit herbicidal activity . Further exploration resulted in the formation of the first imidazolinone herbicide .Molecular Structure Analysis

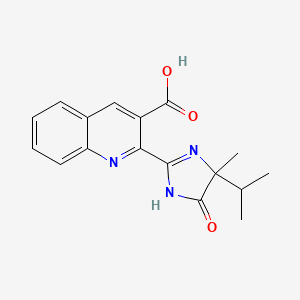

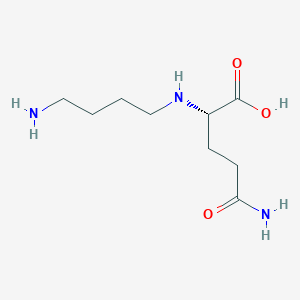

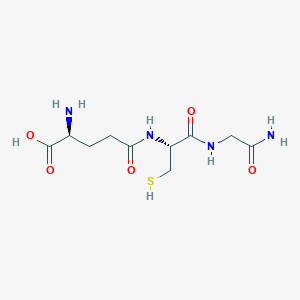

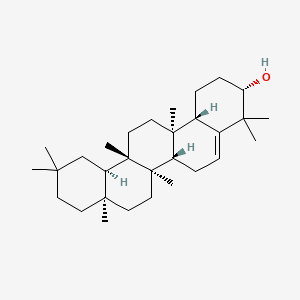

Imazaquin has a chemical formula of C17H17N3O3 and a molar mass of 311.341 g·mol −1 . It features an imidazolinone ring with a carboxylic acid group attached to the backbone .Chemical Reactions Analysis

Imazaquin inhibits the synthesis of acetolactate synthase (ALS), an enzyme that participates in the biosynthesis of the amino acids valine, leucine, and isoleucine .Physical And Chemical Properties Analysis

Imazaquin has a density of 1.35 g/cm3, a melting point of 219 to 222 °C, and is soluble in water at 25 °C: 60-120 ppm . It has a log P value of 1.474±0.662, a vapor pressure of 0.013 mPa @ 60 °C, and an acidity (pKa) of 3.10±0.30 .Applications De Recherche Scientifique

Herbicide for Weed Control

Imazaquin is an imidazolinone herbicide widely used for the control of a wide range of broadleaf weeds in soybean and other legume crops . It’s effective on 26 weed species common to the Mississippi Delta . The herbicide is applied preplant incorporated or preemergence at 140 g ai ha –1 and controls 16 species but controls only five species at 140 g ha –1 foliar applied .

Phytotoxicity Estimation

Imazaquin is used in the estimation of phytotoxicity of residual herbicides in soil to crops . The concentrations of imazaquin in CaCl 2 (C CaCl2) and H 2 O (C H2O) extraction and in in situ pore water (C PW) were adopted for the estimation of IC50 to sorghum .

Impact on Sensitive Rotational Crops

Due to its persistence in the soil, the injury to sensitive rotational crops caused by residual imazaquin from its applications has been frequently reported . This makes the assessment of residual activity of the herbicides in soil an agronomic concern .

Bioavailability-Based Estimation

The bioavailability-based estimation of phytotoxicity of imazaquin in soil to sorghum is another application . The IC50 values based on C CaCl2 and C H2O were 0.06 mg L −1 in soil Ansai (AS) to 0.13 mg L −1 in soil Huajiachi (HJC), 0.32 mg L −1 in soil AS to 0.71 mg L −1 in soil HJC, respectively .

Soil Adsorption

The adsorption of imazaquin increases in all cases with imazaquin concentration within the tested levels . This property is important in understanding the behavior and fate of imazaquin in the environment .

Temperature and Moisture Impact

The herbicide persists longer in soils associated with low moisture and low temperature . This implies that the environmental conditions can significantly impact the effectiveness and persistence of imazaquin .

Mécanisme D'action

Target of Action

Imazaquin, an imidazolinone herbicide, primarily targets the enzyme acetohydroxy acid synthase (AHAS) . AHAS is the first enzyme in the branched-chain amino acid pathway that leads to the synthesis of amino acids leucine, isoleucine, and valine . These amino acids are essential for protein synthesis and plant growth.

Mode of Action

Imazaquin inhibits the activity of AHAS, thereby blocking the synthesis of the branched-chain amino acids . This inhibition disrupts protein synthesis and halts the growth of the plant, leading to its eventual death .

Biochemical Pathways

The primary biochemical pathway affected by Imazaquin is the branched-chain amino acid synthesis pathway . By inhibiting AHAS, Imazaquin prevents the production of leucine, isoleucine, and valine . These amino acids are crucial for protein synthesis, and their absence disrupts normal cellular functions, leading to plant death .

Pharmacokinetics

It’s known that imazaquin is soluble in water , which suggests it can be readily taken up by plants and transported within the plant system.

Result of Action

The inhibition of AHAS by Imazaquin leads to a deficiency in essential amino acids, disrupting protein synthesis and growth in plants . This results in the death of the plant, making Imazaquin effective as a herbicide .

Action Environment

The action of Imazaquin can be influenced by environmental factors such as pH and soil composition . For instance, the rate at which Imazaquin aggregates on soil humic acids is most affected by the environmental pH . Imazaquin has shown greater adsorption at lower pHs . Adsorption is greatest at a pH nearest the pKa of the carboxylic group of Imazaquin . This suggests that the efficacy and stability of Imazaquin can vary depending on the environmental conditions.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,21,22)(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABMTIJINOIHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81335-47-9 (mono-ammonium salt), 115787-29-6 (mono-K salt), 81335-46-8 (mono-Na salt), 81335-49-1 (Ca salt) | |

| Record name | Imazaquin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024152 | |

| Record name | Imazaquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or tan solid; Technical product: Odorless white solid; [HSDB] Yellowish grey solid; [EFSA] | |

| Record name | Imazaquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in water /Imazaquin ammonium salt/, Slightly soluble in some organic solvents., Sol in water @ 25 °C: 60-120 ppm | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<0.013 mPa @ 60 °C | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Imazaquin | |

Color/Form |

Colorless solid, Tan solid, Crystals from hexane + ethyl acetate | |

CAS RN |

81335-37-7 | |

| Record name | Imazaquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazaquin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazaquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZAQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZY7C31XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

219-222 °C (decomposition) | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of imazaquin, and how does it exert its herbicidal effect?

A1: Imazaquin acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS) [, ], also known as acetolactate synthase (ALS) [, , , , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - which are essential for plant growth and development. By inhibiting AHAS, imazaquin disrupts BCAA production, leading to growth arrest and eventually plant death [].

Q2: Does the accumulation of 2-ketobutyrate and 2-aminobutyrate contribute to imazaquin's phytotoxicity?

A2: Contrary to previous assumptions, research has shown that the accumulation of 2-ketobutyrate and 2-aminobutyrate, which are byproducts of AHAS inhibition, is not the primary cause of imazaquin's phytotoxicity []. Instead, the depletion of BCAAs due to AHAS inhibition is thought to be the main driver of growth inhibition [].

Q3: What is the molecular formula and weight of imazaquin?

A3: Imazaquin has the molecular formula C17H17N3O3 and a molecular weight of 311.3 g/mol.

Q4: How does imazaquin perform under different soil moisture conditions?

A4: Imazaquin exhibits varying bioavailability under different soil moisture regimes. It persists longer in dry soil conditions compared to moist environments [, ]. Wetting and drying cycles can influence imazaquin's adsorption and desorption properties, potentially leading to increased bioavailability after rewetting [].

Q5: Does imazaquin possess any catalytic properties relevant to its herbicidal action?

A5: Imazaquin is not known to possess any direct catalytic properties relevant to its herbicidal action. Its mode of action primarily involves binding to and inhibiting the enzyme AHAS, rather than catalyzing a specific chemical reaction.

Q6: Have computational methods been used to study imazaquin's properties or behavior?

A6: While the provided abstracts don't mention specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models could be developed to correlate imazaquin's structure with its herbicidal activity and explore the impact of structural modifications on its potency and selectivity [].

Q7: How does imazaquin's formulation affect its leaching in soil?

A8: Formulating imazaquin with specific carriers can significantly reduce its leaching potential. For example, a clay-based formulation of R-imazaquin using hexadecyltrimethylammonium-saturated montmorillonite (SA-HDTMA) exhibited reduced leaching compared to the non-formulated racemic imazaquin or pure R-enantiomer []. This suggests that appropriate formulation strategies can enhance imazaquin's environmental profile.

Q8: How stable is imazaquin under different environmental conditions?

A9: Imazaquin degrades relatively quickly in soil, with a half-life ranging from 8 to 25 days depending on soil type and environmental factors [, , , ]. Microbial degradation plays a significant role in imazaquin breakdown, with faster degradation observed in warm, moist conditions favorable for microbial activity []. Additionally, photodecomposition by ultraviolet light or sunlight can contribute to imazaquin dissipation, particularly on the soil surface [].

Q9: Are there any specific regulatory guidelines for the safe handling and use of imazaquin?

A9: While the abstracts don't mention specific SHE regulations, it's crucial to highlight that like all agrochemicals, imazaquin's use and handling are subject to stringent regulations. It's essential to consult and adhere to the safety guidelines and regulations stipulated by relevant authorities in the countries where it is used.

Q10: How do soil properties affect the persistence and mobility of imazaquin?

A11: Imazaquin's behavior in soil is strongly influenced by soil properties. Its mobility is higher in sandy soils with low organic matter and clay content compared to clay soils with higher organic matter content [, , , , ]. Soil pH significantly affects imazaquin's sorption, with increased sorption at lower pH values due to its pKa of 3.8 [, ]. Soil organic matter content also plays a role, with higher organic matter levels generally leading to increased imazaquin retention [].

Q11: How is imazaquin metabolized in plants?

A14: While the specific metabolic pathways are not detailed in the abstracts, studies using radiolabeled 14C-imazaquin show that it is metabolized into various compounds, including soluble and insoluble metabolites []. The rate of metabolism can be influenced by factors like plant species, environmental conditions, and the use of herbicide antidotes.

Q12: Has resistance to imazaquin been observed in any weed species, and what are the mechanisms involved?

A16: Yes, resistance to imazaquin has been reported in several weed species, including common cocklebur (Xanthium strumarium) [] and amaranth pigweed (Amaranthus hybridus) []. The primary mechanism of resistance is often attributed to mutations in the ALS enzyme, reducing its sensitivity to imazaquin [].

Q13: Does imazaquin resistance confer cross-resistance to other herbicides?

A17: Yes, resistance to imazaquin often confers cross-resistance to other herbicides that also target the ALS enzyme, such as chlorimuron and imazethapyr [, ]. This highlights the importance of implementing integrated weed management strategies to prevent or delay the development of herbicide resistance.

Q14: What are the potential risks of imazaquin carryover to rotational crops?

A18: Imazaquin's persistence in soil can pose risks of carryover injury to sensitive rotational crops planted in the following season [, , , ]. The severity of injury depends on factors like imazaquin application rate, soil type, environmental conditions, and the sensitivity of the rotational crop. For instance, cotton (Gossypium hirsutum) has shown varying sensitivity to imazaquin residues depending on the application rate and soil type [, ].

Q15: Are there any known antidotes to mitigate imazaquin injury in crops?

A19: Yes, certain compounds can act as antidotes to reduce imazaquin injury in crops. Naphthalic anhydride (NA) seed treatment has shown consistent protection against imazaquin injury in corn and sorghum []. Other antidotes include CGA 92194, flurazole, and dichlormid, but their efficacy can vary [].

Q16: Can imazaquin be used in combination with other herbicides for improved weed control?

A20: Yes, imazaquin is often used in combination with other herbicides to broaden the weed control spectrum and enhance efficacy [, , ]. For example, combinations of imazaquin with metribuzin have shown effective control of sicklepod in soybean, even at lower than recommended rates [].

Q17: Are there any alternative herbicides with similar modes of action to imazaquin?

A22: Yes, several other herbicides inhibit AHAS, such as chlorimuron, imazethapyr, sulfonylureas, and triazolopyrimidines [, , ]. These herbicides share a similar mode of action with imazaquin but may exhibit different efficacies, selectivities, and environmental profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)